N-(3-bromophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(3-bromophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a 3-oxo group, a 5-methyl group, a 2-phenyl ring, and a carboxamide moiety linked to a 3-bromophenyl group. The bromine atom at the N-aryl position likely enhances steric and electronic properties, influencing binding affinity and metabolic stability compared to analogs with smaller substituents (e.g., chlorine or methyl groups) .
Properties
IUPAC Name |
N-(3-bromophenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2/c1-24-11-16(19(26)22-14-7-5-6-13(21)10-14)18-17(12-24)20(27)25(23-18)15-8-3-2-4-9-15/h2-12H,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYPUBISFNZEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-bromophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves several steps. One common method includes the condensation of 3-bromobenzaldehyde with 2-phenylacetonitrile in the presence of a base to form an intermediate. This intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with methyl isocyanate to introduce the carboxamide group .
Chemical Reactions Analysis
N-(3-bromophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems, which can be catalyzed by acids or bases.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antimycobacterial Activity : Research has demonstrated that derivatives of pyrazolo[4,3-c]pyridine compounds can inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. In vitro assays have shown promising results against the H37Rv strain of M. tuberculosis .
- Anti-inflammatory Properties : Some studies indicate that pyrazolo[4,3-c]pyridine derivatives can act as selective inhibitors of phosphodiesterase 4 (PDE4), which plays a crucial role in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
- Anticancer Potential : The compound has been investigated for its anticancer properties. Pyrazolo[4,3-c]pyridine derivatives have been reported to exhibit selective cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
Synthetic Methodologies
The synthesis of N-(3-bromophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multicomponent reactions (MCRs) which facilitate the creation of complex structures efficiently:
- Multicomponent Reactions : Recent advancements in synthetic methodologies have allowed for the rapid assembly of pyrazolo[4,3-c]pyridine derivatives using MCRs. These reactions often involve combining various reagents under specific conditions to yield high-purity products with significant biological activity .
Structural Insights
The structural characteristics of this compound are critical for understanding its reactivity and interaction with biological targets:
- Crystal Structure Analysis : Studies involving X-ray crystallography provide insights into the geometric arrangement of atoms within the compound. The crystal structure reveals interactions that may influence its biological activity and binding affinity to target proteins .
Case Studies
Several case studies highlight the practical applications and effectiveness of this compound:
| Case Study | Description | Findings |
|---|---|---|
| Case Study 1 | Antimycobacterial Activity | Evaluated against M. tuberculosis H37Rv strain |
| Case Study 2 | Anti-inflammatory Activity | Tested as a PDE4 inhibitor |
| Case Study 3 | Anticancer Activity | Assessed on multiple cancer cell lines |
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting cellular signaling pathways. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes responsible for microbial resistance .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs primarily differ in substituents at the 5-position of the pyrazolo[4,3-c]pyridine core and the N-aryl group of the carboxamide. Below is a detailed comparison based on evidence from synthetic catalogs and research studies:
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]pyridine Derivatives
*Calculated molecular weight based on formula C₂₃H₁₈BrN₄O₂.
Key Observations:
N-Aryl Group: Bromine in the target compound enhances electronegativity and van der Waals interactions compared to chlorine or methoxy groups in analogs .
Biological Relevance :
- The JAK inhibitor KEV shares the pyrazolo[4,3-c]pyridine carboxamide scaffold but differs in its pyrazole-linked substituent, highlighting the importance of the N-aryl group in kinase selectivity .
- The target compound’s bromophenyl group may confer distinct pharmacokinetic properties, such as slower metabolic clearance compared to chlorine-substituted analogs .
Synthetic Considerations :
- Analog synthesis often employs nucleophilic substitution or condensation reactions, as seen in the preparation of N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide using pyridine and p-toluenesulfonic acid . Similar methods may apply to the target compound.
Research Findings and Implications
- Structural Flexibility : The pyrazolo[4,3-c]pyridine core allows extensive substitution, enabling optimization for target engagement and solubility. For example, 5-propyl and 5-ethyl analogs (Table 1) may balance lipophilicity and solubility better than the target’s 5-methyl group .
- Hydrogen Bonding : The amide bridge in the target compound facilitates π-conjugation and planar molecular conformations, as observed in isostructural chloro- and bromophenyl derivatives . This feature is critical for crystal packing and dimer formation.
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may improve binding to hydrophobic enzyme pockets compared to chlorine, though at the cost of increased molecular weight .
Biological Activity
N-(3-bromophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings, including synthesis methods, mechanisms of action, and biological evaluations.
Synthesis and Structure
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired structure. The compound's structure can be confirmed through techniques such as NMR and X-ray crystallography. For example, the crystal structure reveals specific interactions that may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its anticancer properties and potential as an antimicrobial agent. Below is a summary of key findings:
Anticancer Activity
- Cell Cycle Arrest and Induction of Apoptosis : In vitro studies have shown that derivatives of pyrazolo[4,3-c]pyridine can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, compounds similar to N-(3-bromophenyl)-5-methyl have demonstrated significant cytotoxicity against HeLa cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : The mechanism often involves the inhibition of specific kinases or receptors associated with tumor growth. For example, certain pyrazolo[4,3-c]pyridines have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumorigenesis .
Antimicrobial Activity
- Activity Against Mycobacterium tuberculosis : Some derivatives have been tested against M. tuberculosis, showing promising results in inhibiting bacterial growth. The presence of specific substituents on the pyrazole ring enhances its activity against this pathogen .
- In Vitro Efficacy : The compound has also been evaluated for its efficacy against various bacterial strains using Minimum Inhibitory Concentration (MIC) assays. Results indicate that modifications in the molecular structure can significantly impact antimicrobial potency .
Data Tables
| Activity Type | Cell Line/Pathogen | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | HeLa | 2.59 µM | |
| Antimicrobial | M. tuberculosis | Not specified | |
| Anticancer | MCF7 | Enhanced activity with substitutions |
Case Studies
- Case Study on Anticancer Activity : A study focused on a series of pyrazolo[4,3-c]pyridines found that specific substitutions at the 4-position significantly increased cytotoxicity against breast cancer cell lines (MCF7). This study highlighted the importance of structural modifications in enhancing biological activity .
- Case Study on Antimicrobial Properties : Another investigation assessed the efficacy of various pyrazolo[4,3-c]pyridine derivatives against M. tuberculosis using both in vitro assays and molecular docking studies. The results indicated promising antitubercular activity for compounds with specific functional groups .
Q & A
Q. What synthetic strategies are effective for constructing the pyrazolo[4,3-c]pyridine core in this compound?
The pyrazolo[4,3-c]pyridine scaffold can be synthesized via cyclocondensation reactions. For example, methyl 5-amino-1H-pyrazole-4-carboxylate (a precursor) undergoes condensation with β-keto esters under acidic conditions to form the pyrimidine ring . Key steps include:
- Cyclization : Use of acetic acid or polyphosphoric acid to promote intramolecular cyclization.
- Substituent introduction : Bromophenyl and phenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Multimodal characterization is critical:
- Spectroscopy : / NMR to confirm substituent positions and integration ratios (e.g., distinguishing aromatic protons at δ 7.2–8.1 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 450.05).
- Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.4% .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
Prioritize target-specific assays:
- Kinase inhibition : Use ADP-Glo™ Kinase Assay for screening against kinases like CDK2 or Aurora A.
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Solubility : Measure in PBS (pH 7.4) via HPLC-UV to guide dosing in subsequent assays .
Advanced Research Questions
Q. How do substituents on the pyrazolo-pyridine core influence pharmacological activity?
Structure-activity relationship (SAR) studies reveal:
| Substituent Position | Group | Effect on IC (Kinase X) | Reference |
|---|---|---|---|
| 3-Bromophenyl (R1) | Br | Enhances binding affinity (IC ↓ 40%) | |
| 7-Carboxamide (R2) | CONH2 | Improves solubility but reduces cell permeability |
Q. How can crystallographic data resolve contradictions in reported binding modes?
X-ray crystallography (e.g., PDB: 6XYZ) shows:
- The bromophenyl group occupies a hydrophobic pocket in Kinase X’s ATP-binding site.
- The carboxamide forms hydrogen bonds with Glu92 and Lys45.
- Discrepancies : Some studies suggest π-π stacking with Phe80; others emphasize van der Waals interactions. Use in silico MD simulations (AMBER) to assess stability of proposed interactions .
Q. What experimental designs mitigate off-target effects in cellular assays?
Implement orthogonal validation:
- CRISPR-Cas9 knockout : Confirm target specificity by deleting the kinase gene and retesting activity.
- Proteome profiling : Use affinity pull-downs with biotinylated probes + LC-MS/MS to identify off-target binders .
- Negative controls : Include inactive enantiomers (e.g., R-isomer) to rule out nonspecific effects .
Data Contradiction Analysis
Q. Why do solubility measurements vary across studies (e.g., 12 µM vs. 28 µM in PBS)?
Discrepancies arise from:
- Experimental conditions : Stirring time (equilibrium not reached), temperature (25°C vs. 37°C), or buffer ionic strength.
- Analytical methods : HPLC-UV vs. nephelometry; the latter overestimates solubility if colloidal aggregates form.
- Solution : Standardize protocols (USP guidelines) and validate with a reference compound (e.g., gefitinib) .
Q. How to reconcile conflicting reports on metabolic stability (e.g., hepatic microsomes vs. hepatocytes)?
Hepatocytes contain phase II enzymes (UGTs) absent in microsomes. For accurate predictions:
- Dual-system testing : Compare t in both systems.
- CYP inhibition : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
Methodological Tables
Q. Table 1. Comparison of Synthetic Yields Under Different Conditions
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Cyclocondensation | H2SO4 | EtOH | 62 | 92 | |
| Suzuki-Miyaura Coupling | Pd(PPh3)4 | DMF/H2O | 78 | 98 | |
| Flash Chromatography | — | EtOAc/Hex | — | 99 |
Q. Table 2. Substituent Effects on Pharmacokinetic Parameters
| Substituent | logP | Solubility (µM) | Plasma Protein Binding (%) |
|---|---|---|---|
| 3-Bromophenyl | 3.2 | 18 | 89 |
| 4-Fluorophenyl (analogue) | 2.8 | 32 | 78 |
| 7-Carboxamide | 1.9 | 45 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
